2-(Aminomethyl)piperidine

描述

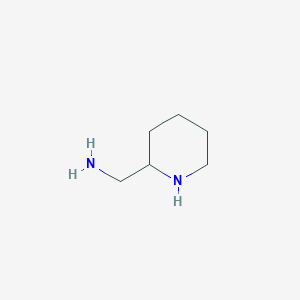

Structure

2D Structure

3D Structure

属性

IUPAC Name |

piperidin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPBLLCTOLJFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945687 | |

| Record name | 1-(Piperidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22990-77-8 | |

| Record name | 2-Piperidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22990-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine-2-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022990778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Piperidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-2-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Aminomethyl)piperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y4RLA45BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(Aminomethyl)piperidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(aminomethyl)piperidine, a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry and materials science. This document details its fundamental chemical properties, including its CAS number and molecular weight, and presents a thorough examination of its synthesis methodologies. While this compound is a key intermediate in the development of a wide range of pharmaceuticals, particularly those targeting neurological disorders and cancer, specific data on its intrinsic biological activity and signaling pathways are limited. This guide summarizes the known applications of its derivatives and provides detailed experimental protocols for its synthesis to support further research and development.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a chemical structure featuring a piperidine (B6355638) ring substituted with an aminomethyl group at the 2-position. This bifunctional nature, possessing both a secondary cyclic amine and a primary amine, makes it a valuable synthon for the construction of more complex molecules.

| Property | Value | Reference(s) |

| CAS Number | 22990-77-8 | [1][2] |

| Molecular Formula | C₆H₁₄N₂ | [1][2] |

| Molecular Weight | 114.19 g/mol | [1][2] |

| Appearance | Colorless to almost clear liquid | [2] |

| Purity | ≥ 97% | [1][3] |

| Density | 0.9406 g/mL at 25 °C | [3] |

| Boiling Point | 67 °C at 12 mmHg | [4] |

| Refractive Index | n20/D 1.4854 | [3] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes, with the most common being the catalytic hydrogenation of 2-cyanopyridine (B140075). A more recent, greener approach involves the selective hydrogenolysis of bio-renewable 2,5-bis(aminomethyl)furan (B21128).

Catalytic Hydrogenation of 2-Cyanopyridine

This is a widely utilized industrial method for producing this compound. The process involves the reduction of the nitrile group and the saturation of the pyridine (B92270) ring. The reaction can be carried out in a single stage or in two steps, where 2-aminomethylpyridine is formed as an intermediate.[5][6]

Experimental Protocol:

A general procedure for the catalytic hydrogenation of 2-cyanopyridine is as follows:

-

Catalyst Preparation: A cobalt-containing catalyst is typically used, which may also contain promoters and be supported on materials like kieselguhr.[5] Alternatively, nickel-based catalysts such as Raney nickel can be employed.[7]

-

Reaction Setup: A high-pressure autoclave reactor equipped with a stirrer is charged with 2-cyanopyridine and the catalyst. The reaction can be carried out neat or in a solvent such as toluene (B28343) or ethanol.[5][7]

-

Hydrogenation: The reactor is pressurized with hydrogen to a pressure ranging from 10 to 45 MPa.[5] The temperature is elevated to between 120 °C and 230 °C.[5] In some procedures, ammonia (B1221849) is added to the reaction mixture to suppress the formation of by-products.[5][7]

-

Work-up: After the reaction is complete, the reactor is cooled, and the excess hydrogen is vented. The catalyst is removed by filtration.

-

Purification: The crude product is then purified by fractional distillation to yield this compound.[7]

Diagram Caption: Synthesis of this compound via catalytic hydrogenation.

Selective Hydrogenolysis of 2,5-Bis(aminomethyl)furan

A sustainable approach to this compound utilizes the bio-derived platform chemical 2,5-bis(aminomethyl)furan (BAMF). This method involves the selective hydrogenolysis of one C-N bond and the hydrogenation of the furan (B31954) ring.

Experimental Protocol:

A representative procedure for this green synthesis is as follows:

-

Catalyst System: A platinum catalyst supported on γ-alumina (Pt/γ-Al₂O₃) has shown to be effective for this transformation.

-

Reaction Conditions: The reaction is typically carried out in an aqueous solution at a temperature of around 140 °C and a hydrogen pressure of 1 MPa.

-

Product Isolation: Following the reaction, the catalyst is filtered off, and the this compound is isolated from the aqueous solution. This method offers a promising green alternative to the traditional synthesis route.

Diagram Caption: A sustainable route to this compound from a bio-based starting material.

Role in Drug Development and Biological Applications

This compound is a privileged scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds.[4] Its derivatives have been investigated for a range of therapeutic applications.

Applications of Derivatives

-

Kappa Opioid Receptor Agonists: Derivatives of 1-(arylacetyl)-2-(aminomethyl)piperidine have been synthesized and identified as potent and selective kappa opioid receptor agonists, showing promise as analgesics.[]

-

Anticancer Agents: The piperidine nucleus is a common feature in many anticancer drugs. While specific studies on this compound are scarce, its derivatives are explored for their potential to interfere with cancer cell proliferation.[4][9] For instance, piperine, which contains a piperidine moiety, has been shown to interfere with the PI3K/Akt signaling pathway in breast cancer cells.[9]

-

Neurological Disorders: This compound is a valuable building block for drugs targeting the central nervous system.[4] Its structural motifs are found in compounds developed for various neurological conditions.

-

Ligand Synthesis: this compound is used to synthesize ligands for biochemical assays and coordination chemistry, which are instrumental in studying enzyme activity and receptor interactions.[4][]

Signaling Pathways Modulated by Piperidine Derivatives

While no specific signaling pathways have been directly attributed to this compound, the broader class of piperidine-containing compounds has been shown to modulate several key cellular signaling pathways involved in disease progression. It is important to note that these activities are characteristic of more complex molecules that incorporate the piperidine scaffold, and not necessarily of the parent this compound itself.

Diagram Caption: General signaling pathways influenced by various piperidine-containing compounds.

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical communities due to its utility as a versatile synthetic intermediate. The established synthesis routes, particularly the catalytic hydrogenation of 2-cyanopyridine, provide reliable access to this molecule on an industrial scale, while newer, greener methods are emerging. Although there is a lack of specific data on the biological activity and mechanism of action of this compound itself, the diverse pharmacological properties of its derivatives underscore its importance in drug discovery. This technical guide serves as a foundational resource for professionals engaged in the synthesis and application of this valuable chemical entity, and it highlights the need for further investigation into its intrinsic biological properties.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 22990-77-8 | TCI AMERICA [tcichemicals.com]

- 3. This compound 97 22990-77-8 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. US5374728A - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US20080188665A1 - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Chiral Resolution of Racemic 2-(Aminomethyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methods for the chiral resolution of racemic 2-(aminomethyl)piperidine, a critical chiral building block in pharmaceutical synthesis. This document details various resolution strategies, including diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography. Furthermore, it presents an alternative approach through the asymmetric synthesis of the individual enantiomers. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to select and implement the most suitable method for obtaining enantiomerically pure (R)- and (S)-2-(aminomethyl)piperidine.

Diastereomeric Salt Resolution

Diastereomeric salt formation is a classical and widely used method for the resolution of racemates. This technique involves the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Commonly Used Chiral Resolving Agents:

-

(+)-Tartaric acid and its derivatives (e.g., di-p-toluoyl-D-tartaric acid)

-

(-)-Mandelic acid and its derivatives

-

(-)-Camphor-10-sulfonic acid

Quantitative Data for Diastereomeric Salt Resolution of Various Amines

| Racemic Amine | Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield (%) | Enantiomeric Excess (e.e., %) |

| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | Not Specified | Not Specified | >85 | >85 |

| Diphenyl-substituted N-Methylpiperazine derivative | di-p-anisoyl-d-tartaric acid | THF/H₂O (80/20) | 1:0.35 | 37 | 98 (after recrystallization) |

| (S)-Amlodipine | d-Tartaric Acid | DMSO | Not Specified | 48.8 ± 2.4 | 90.7 ± 1.4 |

| 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | (-)-Camphor-10-sulphonic acid | Acetone | 1:1 | 70 | >99 |

| (±)-trans-2,3-diphenylpiperazine | (1S)-(+)-10-camphorsulfonic acid | CH₂Cl₂ | 1:2 | Not Specified | 98 |

Experimental Protocol: General Procedure for Diastereomeric Salt Resolution

This protocol provides a general framework for the resolution of a racemic amine using a chiral acid like (+)-tartaric acid.[1] Optimization of the solvent, temperature, and stoichiometry is crucial for successful resolution.

Materials:

-

Racemic this compound

-

Enantiomerically pure chiral resolving agent (e.g., (+)-tartaric acid)

-

Suitable solvent (e.g., methanol, ethanol, acetone, or mixtures with water)

-

Base (e.g., NaOH or NH₄OH) for liberation of the free amine

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

-

Salt Formation: Dissolve the racemic this compound and an equimolar or sub-stoichiometric amount of the chiral resolving agent in a minimal amount of a suitable hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can facilitate crystallization.

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Liberation of the Enantiomerically Enriched Amine: Suspend the isolated diastereomeric salt in water and add a base to adjust the pH to >10 to liberate the free amine.

-

Extraction: Extract the liberated amine with a suitable organic solvent.

-

Isolation: Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

-

Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC or GC, or by measuring its specific rotation. The mother liquor from the crystallization can be treated similarly to recover the other enantiomer.

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. While specific protocols for this compound are not extensively documented, studies on the structurally similar 2-piperidineethanol (B17955) demonstrate the feasibility of this approach.[2]

Potential Lipases for Kinetic Resolution:

-

Candida antarctica lipase (B570770) B (CALB)

-

Pseudomonas cepacia lipase (PCL)

-

Candida rugosa lipase (CRL)

Quantitative Data for Enzymatic Resolution of 2-Piperidineethanol Derivatives

The following table presents data from the enzymatic resolution of derivatives of 2-piperidineethanol, which can serve as a starting point for method development for this compound.[2]

| Substrate (N-protected 2-piperidineethanol) | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (e.e., %) of Unreacted Alcohol |

| N-Boc-2-piperidineethanol | Lipase PS | Vinyl acetate | Diisopropyl ether | ~50 | >99 (S-enantiomer) |

| N-Cbz-2-piperidineethanol | Lipase PS | Vinyl acetate | Diisopropyl ether | ~50 | >99 (S-enantiomer) |

Experimental Protocol: General Procedure for Enzymatic Kinetic Resolution

This generalized protocol is based on the enzymatic acylation of a racemic amine.

Materials:

-

Racemic this compound (potentially N-protected)

-

Lipase (e.g., Novozym 435 - immobilized CALB)

-

Acyl donor (e.g., ethyl acetate, vinyl acetate)

-

Organic solvent (e.g., hexane, toluene, tert-butyl methyl ether)

-

Buffer solution (if conducting hydrolysis)

Procedure:

-

Reaction Setup: To a solution of racemic this compound in an appropriate organic solvent, add the acyl donor and the lipase.

-

Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.

-

Reaction Quench: When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Separation: Separate the acylated product from the unreacted amine by chromatography or extraction.

-

Deprotection (if necessary): If the amine was N-protected, deprotect both the acylated and unreacted fractions to obtain the free enantiomers of this compound.

-

Analysis: Determine the enantiomeric excess of both the product and the unreacted starting material.

Caption: Workflow for enzymatic kinetic resolution of a racemic amine.

Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offers a powerful analytical and preparative tool for the separation of enantiomers. For primary amines like this compound that lack a strong chromophore, derivatization with a UV-active agent is often necessary for HPLC detection.

Common Chiral Stationary Phases (CSPs):

-

Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H)

-

Pirkle-type columns

-

Ligand-exchange columns

Quantitative Data for Chiral HPLC of a Similar Compound

The following table provides an example of a chiral HPLC method developed for the enantiomeric purity determination of a related compound, 2-(aminomethyl)-1-ethylpyrrolidine, after derivatization.[3]

| Parameter | Value |

| Derivatizing Agent | 4-Nitrobenzoic acid |

| Column | Chiralcel OD-H (250 x 4.6 mm) |

| Mobile Phase | n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 254 nm |

Experimental Protocol: General Procedure for Chiral HPLC Analysis (with Derivatization)

Materials:

-

Enantiomerically enriched or racemic this compound

-

Derivatizing agent (e.g., dansyl chloride, p-toluenesulfonyl chloride)

-

Base (e.g., triethylamine, NaHCO₃)

-

Solvents for derivatization and sample preparation

-

Chiral HPLC column and system

Procedure:

-

Derivatization: React the this compound sample with the derivatizing agent in the presence of a base to form a stable, UV-active derivative.

-

Sample Preparation: Dissolve the derivatized sample in the mobile phase.

-

HPLC Analysis: Inject the sample onto the chiral HPLC column and elute with an optimized mobile phase.

-

Data Analysis: The two diastereomeric derivatives will elute at different retention times. Calculate the enantiomeric excess from the peak areas of the two enantiomers.

Caption: Workflow for chiral HPLC analysis.

Asymmetric Synthesis

An alternative to chiral resolution is the direct asymmetric synthesis of the desired enantiomer. An efficient synthesis of both (R)- and (S)-2-(aminomethyl)piperidine dihydrochlorides from the corresponding enantiomers of lysine (B10760008) has been reported.[4] This method avoids the potential for lower yields associated with resolution and provides direct access to the enantiopure compounds.

The key step in this synthesis involves the in situ formation of an aziridinium (B1262131) ion from the amino acid precursor, which then undergoes an intramolecular ring-opening to form the piperidinium (B107235) ring in a stereoselective manner.

While the detailed experimental protocol for this multi-step synthesis is beyond the scope of this guide, researchers are encouraged to consult the primary literature for a comprehensive understanding of this synthetic route.[4]

Conclusion

The selection of an appropriate method for obtaining enantiomerically pure this compound depends on various factors, including the scale of the synthesis, the availability of specialized equipment (e.g., for chiral chromatography), and cost considerations. Diastereomeric salt resolution is a robust and scalable method, though it may require extensive optimization. Enzymatic resolution offers high selectivity under mild conditions. Chiral chromatography is an excellent analytical tool and can be used for preparative separations. Finally, asymmetric synthesis provides a direct route to the desired enantiomer, bypassing the need for resolution altogether. This guide provides the foundational knowledge for researchers to navigate these options and successfully obtain the desired enantiomer of this compound for their research and development needs.

References

An In-depth Technical Guide to 2-(Aminomethyl)piperidine: Commercial Availability, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Aminomethyl)piperidine, a versatile heterocyclic amine crucial for the synthesis of pharmaceuticals and specialty chemicals.[1] This document details its commercial availability from various suppliers, summarizes its key physicochemical properties, and presents detailed experimental protocols for its synthesis and analysis.

Introduction

This compound, also known as 2-piperidinemethanamine, is a six-membered heterocyclic compound featuring a primary amine attached to a piperidine (B6355638) ring.[2][3] Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals targeting neurological disorders and cancer.[1] It also serves as an important intermediate in the production of agrochemicals, polymer additives, and as a ligand in coordination chemistry.[1]

Commercial Availability and Suppliers

This compound is readily available from several chemical suppliers in various purities and quantities. The table below provides a comparative summary of offerings from prominent vendors.

| Supplier | Product Number | Purity | Pack Size(s) | Price (USD) | CAS Number |

| Sigma-Aldrich | 656518 | 97% | 25 g | $234.00 | 22990-77-8 |

| Thermo Scientific | L20122.06 | 98% (≥97.5% GC) | 5 g, 25 g | $42.65 (5 g) | 22990-77-8[4] |

| TCI Chemicals | A2517 | >99.0% (GC) | 5 g | $131.00 | 22990-77-8[5] |

| Chem-Impex | 43438 | ≥ 99% (GC) | 5 g | $102.05 | 22990-77-8[1] |

| Amerigo Scientific | - | 97% | Contact for pricing | Contact for pricing | 22990-77-8[3] |

| Jubilant Ingrevia | - | >99.00% | Bulk quantities | Contact for pricing | 22990-77-8[6] |

| Ala-P132846 | - | min 97% | 100 g | $477.05 | 22990-77-8[7] |

Note: Prices and availability are subject to change. Please refer to the supplier's website for the most current information.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below, compiled from various supplier data sheets.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂ | [1][4] |

| Molecular Weight | 114.19 g/mol | [1][4] |

| CAS Number | 22990-77-8 | [1][4] |

| Appearance | Colorless to almost clear liquid | [1][5] |

| Density | 0.9406 g/mL at 25 °C | |

| Boiling Point | 67 °C at 12 mmHg | [1] |

| Refractive Index | n20/D 1.4854 | |

| Flash Point | 68.3 °C (154.9 °F) | |

| Purity (Assay) | 97% to >99% (GC) | [1][4][5] |

Experimental Protocols

This section details methodologies for the synthesis and analytical characterization of this compound.

A common and efficient industrial method for preparing this compound is the catalytic hydrogenation of 2-cyanopyridine (B140075).[8][9] This process typically involves high pressure and temperature in the presence of a metal catalyst.

Materials:

-

2-Cyanopyridine

-

Cobalt-containing catalyst (e.g., Raney Cobalt) or Nickel catalyst (e.g., Raney Nickel)[8][9]

-

High-pressure autoclave reactor

-

Hydrogen (H₂) gas

-

Ammonia (B1221849) (NH₃), liquid (optional, to suppress side reactions)[8]

Procedure:

-

Reactor Charging: Charge the high-pressure autoclave with 2-cyanopyridine and the chosen catalyst (e.g., 5 g of Raney Nickel for every 100 g of reactant).[8] If a solvent is used, it is added at this stage.

-

Ammonia Addition (Optional): To minimize the formation of by-products, liquid ammonia can be added to the reactor.[8]

-

Pressurization and Heating: Seal the autoclave and purge with nitrogen. Introduce hydrogen gas to an initial pressure of 20-50 bar.[8] Begin stirring and heat the reactor to the target temperature, typically between 120 °C and 200 °C.[8][9]

-

Hydrogenation: Increase the hydrogen pressure to the reaction pressure, typically between 150 and 300 bar.[8][9] Maintain the temperature and pressure until hydrogen uptake ceases, indicating the completion of the reaction.

-

Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Product Isolation: Open the reactor and filter the reaction mixture to remove the catalyst.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound. The final product purity can be assessed using Gas Chromatography (GC).

Gas chromatography is a standard method for assessing the purity of volatile compounds like this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for amine analysis, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in a suitable solvent like dichloromethane (B109758) or methanol.

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis: Record the chromatogram. The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.

Visualizations

The following diagrams illustrate the synthesis pathway and the analytical workflow described above.

Caption: Synthesis of this compound via hydrogenation.

Caption: Workflow for purity analysis by Gas Chromatography.

Safety Information

This compound is classified as a hazardous substance.[2] It is corrosive and causes severe skin burns and eye damage.[6] It is also harmful if swallowed.[6] Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, must be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling vapors.[10] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[2][6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | 22990-77-8 | TCI AMERICA [tcichemicals.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. calpaclab.com [calpaclab.com]

- 8. US20080188665A1 - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]

- 9. US5374728A - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]

- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

2-(Aminomethyl)piperidine: A Bifunctional Chiral Building Block for Advanced Drug Discovery and Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Aminomethyl)piperidine stands as a pivotal chiral building block in modern organic and medicinal chemistry. Its unique structure, featuring a piperidine (B6355638) ring with a primary amine substituent at the C2 position, offers two points of functionality. This bifunctionality, combined with its inherent chirality, makes it an invaluable scaffold for the synthesis of a diverse array of complex molecules, including chiral ligands for asymmetric catalysis and a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, resolution, and key applications of this compound, complete with detailed experimental protocols and structured data to facilitate its use in research and development.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1][2] Its bifunctional nature, containing both a primary and a secondary amine, dictates its chemical reactivity and physical properties. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₄N₂ | [1][3] |

| Molecular Weight | 114.19 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 176.9 °C at 760 mmHg; 67 °C at 12 mmHg | [1][2] |

| Density | 0.9406 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.4854 - 1.49 | [1][3] |

| Flash Point | 68 °C (154.4 °F) | [2][3] |

| CAS Number | 22990-77-8 | [1][3] |

Synthesis of Enantiopure this compound

The utility of this compound as a chiral building block is contingent on the availability of its enantiomerically pure forms, (R)- and (S)-2-(aminomethyl)piperidine. The primary routes to obtain these enantiopures are through the resolution of the racemic mixture or via asymmetric synthesis.

Racemic Synthesis

The racemic mixture of this compound can be synthesized through the hydrogenation of 2-aminomethylpyridine or 2-cyanopyridine.[4]

Experimental Protocol: Hydrogenation of 2-Aminomethylpyridine [4]

-

To a high-pressure autoclave, add 100 g of 2-aminomethylpyridine and 10 g of Raney Nickel (Ra-Ni 5584).

-

Seal the autoclave and introduce hydrogen gas to a pressure of 20 bar.

-

Heat the mixture to 200 °C.

-

Increase the hydrogen pressure to 160 bar and maintain stirring until the hydrogen absorption ceases.

-

Cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Aerate the system with nitrogen gas.

-

Filter the catalyst from the reaction mixture. The resulting crude product is this compound.

-

Purify the crude product by vacuum distillation to obtain pure racemic this compound.

Resolution of Racemic this compound

Classical resolution via the formation of diastereomeric salts with a chiral resolving agent is a common and effective method to separate the enantiomers of this compound.[5][6] Chiral acids such as tartaric acid are frequently employed for this purpose.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid (Adapted from analogous amine resolutions) [1][2]

-

Salt Formation: Dissolve 1.0 mole equivalent of racemic this compound in a suitable solvent such as a mixture of methanol (B129727) and water. In a separate flask, dissolve 1.0 mole equivalent of L-(+)-tartaric acid in the same solvent system, heating gently if necessary to achieve complete dissolution.

-

Combine the two solutions with stirring. The diastereomeric salts, (R)-2-(aminomethyl)piperidine-L-tartrate and (S)-2-(aminomethyl)piperidine-L-tartrate, will begin to form.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will preferentially crystallize. The cooling rate can be controlled to optimize crystal size and purity. Seeding with a small crystal of the desired diastereomeric salt can facilitate crystallization.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and basify the mixture with a strong base, such as a concentrated sodium hydroxide (B78521) solution, to a pH greater than 12.

-

Extraction: Extract the liberated free amine into an organic solvent like dichloromethane (B109758) or ethyl acetate.

-

Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

-

The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or GC.

Asymmetric Synthesis

Key Transformations and Derivatives

The bifunctional nature of this compound allows for selective modification at either the primary or secondary amine, often through the use of protecting groups.

N-Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.[7]

Experimental Protocol: N-Boc Protection of this compound [3]

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq) portion-wise to the stirred solution. If protecting both amines is desired, a larger excess of Boc₂O and a base like triethylamine (B128534) may be required. For selective protection of the more reactive primary amine, careful control of stoichiometry is crucial.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc protected this compound.

-

Purify the product by flash column chromatography if necessary.

N-Boc Deprotection

The Boc group can be readily removed under acidic conditions.

Experimental Protocol: N-Boc Deprotection

-

Dissolve the N-Boc protected this compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Applications in Drug Discovery and Asymmetric Catalysis

Enantiomerically pure this compound is a valuable precursor for the synthesis of a wide range of biologically active molecules and chiral ligands.

Synthesis of Kappa-Opioid Receptor Agonists

Derivatives of (S)-2-(aminomethyl)piperidine have been investigated as potent and selective kappa-opioid receptor agonists, which are of interest for their analgesic properties with a potentially reduced side-effect profile compared to traditional opioids.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Stereochemistry of 2-(Aminomethyl)piperidine: A Technical Guide to its Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)piperidine is a versatile chiral building block of significant interest in medicinal chemistry and drug development. Its rigid piperidine (B6355638) scaffold, coupled with a primary amine substituent at a stereogenic center, provides a valuable platform for the synthesis of a wide range of biologically active compounds. The stereochemistry of the 2-position profoundly influences the pharmacological properties of its derivatives, making the separation and characterization of its enantiomers, (R)-2-(aminomethyl)piperidine and (S)-2-(aminomethyl)piperidine, a critical aspect of drug design and discovery. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, resolution, and pharmacological relevance of the enantiomers of this compound.

Physicochemical Properties

The physical and chemical properties of the enantiomers of this compound are essential for their characterization and handling. While data for the individual enantiomers is not extensively reported in readily available literature, the properties of the racemic mixture provide a useful baseline.

Table 1: Physicochemical Properties of this compound

| Property | Value (Racemic Mixture) | Reference |

| Molecular Formula | C₆H₁₄N₂ | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Boiling Point | 67 °C at 12 mmHg | [1] |

| Density | 0.9406 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.4854 |

Note: Specific optical rotation values for the pure (R) and (S) enantiomers are not consistently reported in publicly available literature.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound is the catalytic hydrogenation of 2-cyanopyridine (B140075). This process typically involves high pressure and temperature in the presence of a metal catalyst.

Experimental Protocol: Synthesis of Racemic this compound

A general procedure for the synthesis of racemic this compound involves the hydrogenation of 2-cyanopyridine. While specific industrial protocols can vary, a representative laboratory-scale synthesis is outlined below.

-

Reaction:

-

A high-pressure autoclave is charged with 2-cyanopyridine and a suitable solvent (e.g., methanol (B129727), ethanol, or isopropanol).

-

A hydrogenation catalyst, such as Raney Nickel or a palladium-based catalyst, is added to the mixture.

-

The autoclave is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas.

-

The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred vigorously until the hydrogen uptake ceases, indicating the completion of the reaction.

-

-

Work-up and Purification:

-

After cooling to room temperature, the autoclave is carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude this compound is then purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.

-

Workflow for the Synthesis of Racemic this compound

Caption: Synthesis of Racemic this compound.

Chiral Resolution of Racemic this compound

The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution of Racemic this compound with L-(+)-Tartaric Acid

This protocol provides a general framework for the resolution of racemic this compound. Optimization of solvent, temperature, and stoichiometry may be required to achieve high enantiomeric excess.

-

Diastereomeric Salt Formation:

-

Racemic this compound is dissolved in a suitable solvent, such as methanol or ethanol.

-

A solution of L-(+)-tartaric acid (typically 0.5 to 1.0 molar equivalents) in the same solvent is added to the amine solution, often with gentle warming to ensure complete dissolution.

-

The mixture is allowed to cool slowly to room temperature, and then may be further cooled in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

The precipitated crystals (the L-(+)-tartrate salt of one of the enantiomers) are collected by vacuum filtration and washed with a small amount of cold solvent.

-

The mother liquor, which is enriched in the other diastereomeric salt, is retained for isolation of the other enantiomer.

-

-

Liberation of the Free Amine:

-

The isolated diastereomeric salt is dissolved in water and treated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) until the solution is strongly alkaline.

-

The liberated free amine is then extracted into an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure to yield the enantiomerically enriched this compound.

-

The same procedure is applied to the mother liquor to isolate the other enantiomer.

-

-

Enantiomeric Purity Determination: The enantiomeric excess (ee) of the resolved amines should be determined by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific optical rotation and comparing it to the literature value of the pure enantiomer (if available).

Caption: M3 Muscarinic Receptor Signaling Pathway.

5-HT5A Receptor Antagonism

The this compound scaffold has also been utilized in the development of selective 5-HT5A receptor antagonists. The 5-HT5A receptor is a less-studied serotonin (B10506) receptor, but it is implicated in the regulation of mood and cognitive function.

Signaling Pathway of 5-HT5A Receptor

The 5-HT5A receptor is a GPCR that primarily couples to inhibitory Gi/o proteins. Its activation leads to:

-

Inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Caption: 5-HT5A Receptor Signaling Pathway.

Conclusion

The stereochemistry of this compound is a critical determinant of the biological activity of its derivatives. The ability to synthesize or resolve the individual (R) and (S) enantiomers is essential for the development of selective and potent drug candidates targeting a range of receptors, including kappa-opioid, M3 muscarinic, and 5-HT5A receptors. This technical guide provides a foundational understanding of the synthesis, resolution, and pharmacological importance of these chiral building blocks, offering valuable insights for researchers in the field of drug discovery and development. Further research to fully elucidate the specific properties and activities of the individual enantiomers of the parent compound will undoubtedly open new avenues for therapeutic innovation.

References

Physical properties of 2-(Aminomethyl)piperidine (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physical properties of 2-(Aminomethyl)piperidine, a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. The data presented is compiled from various chemical suppliers and safety data sheets.

Core Physical Properties

The boiling point and density are fundamental physical constants critical for the handling, processing, and characterization of this compound in a laboratory or industrial setting.

Data Presentation

The following table summarizes the reported boiling point and density of this compound. It is important to note the conditions under which these values were determined, particularly the pressure for boiling point measurements.

| Physical Property | Value | Conditions |

| Boiling Point | 176.9 °C | at 760 mmHg[1] |

| 67 °C | at 12 mmHg[2] | |

| 63 - 66 °C | at 12 mmHg[3][4] | |

| Density | 0.9406 g/cm³ | at 25 °C[1] |

| 0.9406 g/mL | at 25 °C[5][6] | |

| 0.942 g/mL | Not specified | |

| 0.94 g/mL | Not specified[2] | |

| Specific Gravity | 0.94 | at 20/20 °C |

Experimental Protocols

The provided search results from chemical suppliers and safety data sheets list the physical properties of this compound but do not include detailed experimental methodologies for how these specific values were determined. Standard analytical methods such as distillation for boiling point determination and pycnometry or densitometry for density measurements are typically employed. For precise and reproducible results, researchers should adhere to established protocols from recognized standards organizations.

Logical Relationship of Physical Properties

The following diagram illustrates the relationship between the chemical compound and its fundamental physical properties discussed in this guide.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound 97 22990-77-8 [sigmaaldrich.com]

- 6. 2-氨甲基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-(Aminomethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-(Aminomethyl)piperidine

This compound is a versatile bifunctional molecule featuring a secondary amine within the piperidine (B6355638) ring and a primary aminomethyl substituent. This unique structure allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] An understanding of its solubility is paramount for optimizing synthetic routes, developing purification strategies, and formulating final products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its interactions with various solvents and provide a basis for predicting its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄N₂ | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.9406 g/mL at 25 °C | |

| Boiling Point | 176.9 °C at 760 mmHg | [2] |

| Flash Point | 68.3 °C (154.9 °F) | |

| Water Solubility | Soluble | [2] |

| Log Kow (Octanol/Water) | 0.13 | [2] |

Solubility Profile in Organic Solvents

Direct, experimentally determined quantitative solubility data for this compound in a range of organic solvents is not extensively documented in peer-reviewed journals or publicly accessible databases. However, a qualitative solubility profile can be predicted based on its structure and the known solubility of its parent heterocycle, piperidine, and similar substituted piperidines.[2][3]

This compound possesses both a polar primary amine and a secondary amine, which can participate in hydrogen bonding. This suggests good solubility in polar protic and aprotic solvents. The piperidine ring provides a degree of nonpolar character, which may allow for some solubility in less polar solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High to Miscible | The primary and secondary amines can act as hydrogen bond donors and acceptors with the hydroxyl groups of the solvents.[3] |

| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Favorable dipole-dipole interactions are expected between the polar functional groups of the solute and the solvent.[3] |

| Halogenated | Dichloromethane, Chloroform | High | Good miscibility is anticipated due to the compound's overall polarity and ability to interact with these solvents.[2] |

| Aromatic | Toluene, Benzene | Moderate to High | The aliphatic piperidine ring suggests good compatibility with nonpolar aromatic rings.[3] |

| Nonpolar | Hexane, Heptane | Low to Moderate | While more lipophilic than piperidine, the strong polarity of the aminomethyl group is expected to limit solubility in highly nonpolar solvents.[2][3] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, a standardized experimental protocol is necessary. The following section details a generalized yet robust methodology for determining the equilibrium solubility of this compound in an organic solvent.

Principle

The equilibrium or saturation solubility is determined by allowing an excess of the solute to equilibrate with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then quantified using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with tight-fitting caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)

Procedure

-

Preparation: Add an excess amount of this compound to a vial. The objective is to have undissolved solute remaining after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., set to 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The required time may need to be determined empirically.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the undissolved material to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any undissolved microparticles.[3]

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of the dissolved this compound.

-

Calculation: Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualizing Key Workflows and Pathways

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Logical workflow for solubility assessment.

Relevance in Drug Discovery: GPCR Signaling

Piperidine scaffolds are integral to many drugs that target G-protein coupled receptors (GPCRs). An antagonist containing a this compound moiety could potentially modulate GPCR signaling pathways, which are implicated in numerous physiological processes and diseases.

Caption: Simplified GPCR signaling and antagonist action.

Conclusion

While quantitative solubility data for this compound in organic solvents remains a gap in the current literature, a strong qualitative understanding can be inferred from its molecular structure and the behavior of similar compounds. This technical guide provides a predictive framework for its solubility and, crucially, a detailed experimental protocol to empower researchers to generate the precise data required for their specific applications. The provided workflows and diagrams offer a logical approach to solubility assessment and highlight the compound's relevance in drug development. For professionals in pharmaceutical and chemical research, a systematic determination of solubility is an indispensable step in harnessing the full synthetic potential of this compound.

References

An In-depth Technical Guide on the Core Reactivity of Primary and Secondary Amine Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the fundamental principles governing the reactivity of primary and secondary amine groups. Understanding these core concepts is paramount for professionals in drug development and organic synthesis, as the nuanced behavior of amines dictates their application in constructing complex molecular architectures with desired pharmacological properties. This document outlines the intrinsic differences in basicity and nucleophilicity, the profound impact of steric hindrance, and the practical application of these principles in common synthetic transformations. Detailed experimental protocols and quantitative data are provided to serve as a practical resource for laboratory research.

Core Principles: A Duality of Basicity and Nucleophilicity

The reactivity of primary (R-NH₂) and secondary (R₂NH) amines is fundamentally governed by the lone pair of electrons on the nitrogen atom. This electron pair imparts both basicity (the ability to accept a proton) and nucleophilicity (the ability to donate electrons to an electrophile). The interplay between these two properties, heavily influenced by the electronic and steric environment of the nitrogen atom, dictates the amine's behavior in chemical reactions.

1.1. Basicity and pKa Values

The basicity of an amine is quantified by the pKa of its conjugate acid (R-NH₃⁺ or R₂NH₂⁺). A higher pKa value corresponds to a stronger base. Generally, secondary amines are more basic than primary amines due to the electron-donating inductive effect of the two alkyl groups, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation.[1][2] However, in aqueous solutions, solvation effects can sometimes alter this trend, with some primary amines exhibiting comparable or slightly higher basicity than their tertiary counterparts due to better stabilization of the protonated form through hydrogen bonding.[3]

| Amine | Structure | pKa of Conjugate Acid |

| Primary Amines | ||

| Methylamine | CH₃NH₂ | 10.66[1] |

| Ethylamine | CH₃CH₂NH₂ | 10.67[4] |

| n-Propylamine | CH₃CH₂CH₂NH₂ | 10.69[4] |

| n-Butylamine | CH₃(CH₂)₃NH₂ | 10.61[4] |

| Aniline | C₆H₅NH₂ | 4.63[1] |

| Secondary Amines | ||

| Dimethylamine | (CH₃)₂NH | 10.74[1] |

| Diethylamine | (CH₃CH₂)₂NH | 10.93 |

| Di-n-propylamine | (CH₃CH₂CH₂)₂NH | 11.00[5] |

| Di-isopropylamine | ((CH₃)₂CH)₂NH | 11.05[5] |

| Morpholine | C₄H₉NO | 8.33 |

1.2. Nucleophilicity

Nucleophilicity refers to the rate at which an amine attacks an electrophilic center. While often correlated with basicity, nucleophilicity is more sensitive to steric hindrance.[2] In reactions with unhindered electrophiles, the order of nucleophilicity generally follows the order of basicity: secondary amines are more nucleophilic than primary amines.[6][7] This is attributed to the increased electron density on the nitrogen of secondary amines. However, as the steric bulk around the nitrogen or on the electrophile increases, this trend can be reversed, with primary amines reacting faster due to their greater accessibility.[8][9]

The Influence of Steric Hindrance

Steric hindrance plays a critical role in modulating the reactivity of amines. The presence of bulky substituents around the nitrogen atom can impede the approach of electrophiles, thereby reducing the rate of reaction, even if the amine is electronically very nucleophilic.[9][10] This effect is more pronounced for secondary amines, which have two organic substituents compared to the single substituent of primary amines.[8][9]

The interplay between electronic effects (which tend to make secondary amines more reactive) and steric effects (which can hinder their reactivity) is a key consideration in planning synthetic strategies. For instance, in reactions with sterically demanding electrophiles, a primary amine may be the preferred nucleophile despite its lower intrinsic nucleophilicity.[8]

Key Reactions and Reactivity Differences

The differential reactivity of primary and secondary amines is exploited in a variety of fundamental organic transformations crucial for drug synthesis.

3.1. Acylation

3.2. Alkylation

Alkylation of amines with alkyl halides is a common method for forming C-N bonds. However, this reaction is often complicated by over-alkylation.[14] A primary amine can be alkylated to a secondary amine, which can then be further alkylated to a tertiary amine, and finally to a quaternary ammonium (B1175870) salt. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a mixture of products.[15] Selective mono-alkylation of primary amines can be challenging but can be achieved under carefully controlled conditions, for example, by using a large excess of the primary amine or through specialized procedures like reductive amination.[16]

3.3. Reaction with Carbonyl Compounds: Imine and Enamine Formation

Primary and secondary amines react with aldehydes and ketones to form imines and enamines, respectively.[17][18] Primary amines react with carbonyl compounds to form imines (Schiff bases), which contain a C=N double bond.[19] Secondary amines, lacking a second proton on the nitrogen to be eliminated, react to form enamines, which feature a C=C double bond adjacent to the nitrogen atom.[19] The formation of both imines and enamines is typically acid-catalyzed and reversible.[20]

3.4. Sulfonamide Formation

The reaction of primary and secondary amines with sulfonyl chlorides is a robust method for the synthesis of sulfonamides, a functional group prevalent in many pharmaceutical agents.[21][22] Similar to acylation, primary amines are generally more reactive towards sulfonyl chlorides than secondary amines.[21] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[23]

Relevance in Drug Development

The basicity and nucleophilicity of amines are critical parameters in drug design and lead optimization. The pKa of an amine influences a drug's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.[24] For instance, the charge state of an amine at physiological pH (around 7.4) affects its ability to cross cell membranes and interact with its biological target.

The nucleophilic character of amines is fundamental to the synthesis of a vast number of drug molecules. The reactions discussed above – acylation, alkylation, and sulfonamide formation – are routinely employed to build molecular complexity and introduce functionalities that can modulate the pharmacological profile of a drug candidate.[25][26] A thorough understanding of the factors governing amine reactivity allows medicinal chemists to design efficient synthetic routes and to fine-tune the properties of drug candidates.

Experimental Protocols

5.1. Determination of pKa by Potentiometric Titration

This method provides an accurate determination of the pKa of an amine's conjugate acid.[27][28]

-

Materials:

-

Amine sample (approximately 20-40 µmoles)

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

Deionized water (or a methanol-water mixture for poorly soluble amines)

-

Calibrated pH meter and electrode

-

Burette

-

Stir plate and stir bar

-

-

Procedure:

-

Dissolve a precisely weighed amount of the amine in a known volume of deionized water. For poorly soluble amines, a co-solvent such as methanol (B129727) can be used.[27]

-

If the amine is a free base, add a slight excess of standardized 0.1 M HCl to ensure complete protonation.

-

Place the solution on a stir plate and immerse the calibrated pH electrode.

-

Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[29]

-

5.2. Competitive Acylation of a Primary and a Secondary Amine

This experiment qualitatively demonstrates the difference in reactivity between a primary and a secondary amine.

-

Materials:

-

A primary amine (e.g., benzylamine)

-

A secondary amine of similar steric bulk (e.g., N-methylbenzylamine)

-

Acetyl chloride

-

A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

TLC plates and developing solvent

-

NMR spectrometer

-

-

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol each) of the primary and secondary amine in anhydrous DCM.

-

Add one equivalent of the non-nucleophilic base.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a sub-stoichiometric amount of acetyl chloride (e.g., 0.5 equivalents) dropwise with stirring.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction by TLC to observe the consumption of starting materials and the formation of products.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analyze the crude product mixture by ¹H NMR spectroscopy to determine the relative ratio of the N-acylated primary amine and the N-acylated secondary amine. A higher proportion of the former indicates a higher reactivity of the primary amine under these conditions.

-

5.3. Synthesis of a Sulfonamide from a Primary Amine

This protocol outlines a general procedure for the synthesis of a sulfonamide.

-

Materials:

-

A primary amine (e.g., aniline)

-

Benzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the primary amine (1 equivalent) in a mixture of DCM and pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzenesulfonyl chloride (1.05 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by recrystallization or column chromatography.[21]

-

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. osti.gov [osti.gov]

- 10. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]

- 20. Imine formation-Typical procedures - operachem [operachem.com]

- 21. cbijournal.com [cbijournal.com]

- 22. researchgate.net [researchgate.net]

- 23. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 24. researchgate.net [researchgate.net]

- 25. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 26. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 27. enamine.net [enamine.net]

- 28. creative-bioarray.com [creative-bioarray.com]

- 29. dergipark.org.tr [dergipark.org.tr]

The Pivotal Role of 2-(Aminomethyl)piperidine in Medicinal Chemistry Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(aminomethyl)piperidine motif is a cornerstone in modern medicinal chemistry, serving as a versatile and privileged scaffold in the design of a diverse array of therapeutic agents. Its inherent structural features, including a chiral center, a basic nitrogen atom, and the conformational flexibility of the piperidine (B6355638) ring, provide a unique three-dimensional framework for optimizing drug-target interactions. This technical guide delves into the core applications of the this compound scaffold, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.

Therapeutic Applications and Quantitative Structure-Activity Relationship (SAR) Data

Derivatives of this compound have demonstrated significant therapeutic potential across a range of disease areas, most notably in the fields of neuroscience, virology, and oncology. The following tables summarize the quantitative biological data for representative compounds, highlighting the scaffold's contribution to potent and selective activity.

Table 1: Kappa-Opioid Receptor Agonists for Analgesia

The this compound core is a key pharmacophore in a class of potent and selective kappa-opioid receptor (KOR) agonists, which are being investigated as non-addictive analgesics.

| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Animal Model Efficacy (ED50, mg/kg) |

| (2S)-1-[(3,4-dichlorophenyl)acetyl]-N,N-dimethyl-2-(1-piperidinyl)methanamine | KOR | 0.15 | 1.2 (GTPγS) | 0.03 (mouse writhing test) |

| Spiradoline | KOR | 1.3 | 20 (GTPγS) | 0.2 (rat tail-flick test) |

| U-50,488 | KOR | 1.2 | 25 (GTPγS) | 0.4 (mouse hot-plate test) |

Table 2: CCR5 Antagonists for HIV-1 Inhibition

The scaffold is integral to the development of C-C chemokine receptor type 5 (CCR5) antagonists, which block the entry of R5-tropic HIV-1 into host cells.

| Compound | Target | Antiviral Activity (IC50, nM) | Cytotoxicity (CC50, µM) |

| Maraviroc | CCR5 | 2.3 | >100 |

| Vicriviroc | CCR5 | 0.5 | >50 |

| Aplaviroc | CCR5 | 1.2 | >100 |

Table 3: ALK/ROS1 Kinase Inhibitors for Cancer Therapy

Certain this compound derivatives have been identified as potent dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are key drivers in certain types of non-small cell lung cancer.

| Compound | Target | Enzymatic Inhibition (IC50, nM) | Cellular Antiproliferative Activity (IC50, µM) |

| Compound 2e | ALK (L1196M mutant) | 41.3 | 6.27 (H3122 cells) |

| Compound 2e | ROS1 (G2032R mutant) | 104.7 | 10.71 (HCC78 cells) |

| Crizotinib | ALK | 24 | 0.02 (H3122 cells) |

| Crizotinib | ROS1 | 1.7 | 0.01 (HCC78 cells) |

Table 4: Cholinesterase Inhibitors for Alzheimer's Disease

This versatile scaffold has also been explored for the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for the symptomatic treatment of Alzheimer's disease.

| Compound | Target | Inhibition (IC50, nM) | Selectivity (BChE/AChE) |

| Compound 5k | AChE | 2.13 | ~38 |

| Compound 5h | AChE | 6.83 | - |

| Donepezil | AChE | 6.7 | ~340 |

Detailed Experimental Protocols

To ensure the reproducibility and accurate evaluation of compounds incorporating the this compound scaffold, detailed experimental methodologies are crucial. The following sections provide protocols for key assays cited in this guide.

Synthesis of (2S)-1-(Arylacetyl)-2-(aminomethyl)piperidine Derivatives

This protocol outlines a general procedure for the synthesis of kappa-opioid receptor agonists based on the this compound scaffold.

Materials:

-

(S)-2-(Aminomethyl)piperidine

-

Substituted aryl-acetic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the substituted aryl-acetic acid (1.0 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of (S)-2-(aminomethyl)piperidine (1.1 eq) and DIPEA (1.5 eq) in DCM.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in DCM) to afford the desired product.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Kappa-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the kappa-opioid receptor.[1]

Materials:

-

Cell membranes prepared from CHO cells stably expressing the human kappa-opioid receptor (hKOR).

-

[³H]-U-69,593 (radioligand)

-

Unlabeled U-69,593 (for non-specific binding determination)

-

Test compounds

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well plates

-

Glass fiber filters (GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-U-69,593 (final concentration ~1 nM), and 50 µL of varying concentrations of the test compound.

-

For total binding, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding, add 50 µL of a high concentration of unlabeled U-69,593 (e.g., 10 µM).

-

Initiate the binding reaction by adding 50 µL of the cell membrane suspension (10-20 µg of protein per well).

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through GF/C filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-